molecular formula C14H17N3 B7590163 6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile

6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile

Cat. No. B7590163
M. Wt: 227.30 g/mol
InChI Key: RFKXHIMCXFETQB-UHFFFAOYSA-N
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Description

6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile, also known as JNJ-10198409, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile acts as an antagonist at the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are both involved in the regulation of mood and behavior. It also acts as an agonist at the sigma-1 receptor, which is involved in the regulation of intracellular calcium signaling and has been implicated in neuroprotection.
Biochemical and Physiological Effects:
6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to decrease cocaine self-administration in rats, suggesting a potential role in the treatment of addiction. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile is its specificity for the dopamine D2 receptor, serotonin 5-HT2A receptor, and sigma-1 receptor, which allows for targeted manipulation of these pathways. However, its low solubility and poor pharmacokinetic properties can make it difficult to use in in vivo experiments.

Future Directions

There are several potential future directions for research on 6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to optimize the pharmacokinetic properties of 6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile to improve its suitability for in vivo experiments.

Synthesis Methods

The synthesis of 6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile involves a multistep process that includes the reaction of 2,6-dimethylpyridine with 3,4-dichlorobenzonitrile, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have activity against a range of targets, including the dopamine D2 receptor, serotonin 5-HT2A receptor, and sigma-1 receptor. These targets are involved in a variety of physiological processes, including neurotransmission, inflammation, and cell signaling.

properties

IUPAC Name

6-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-9-11-6-7-14(16-10-11)17-8-2-4-12-3-1-5-13(12)17/h6-7,10,12-13H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXHIMCXFETQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN(C2C1)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile

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